2,2,3-Trimethylpyrrolidine
Overview
Description
2,2,3-Trimethylpyrrolidine is an organic compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its structural uniqueness, which includes three methyl groups attached to the pyrrolidine ring. It has a molecular formula of C7H15N and a molecular weight of 113.20 g/mol .
Mechanism of Action
Target of Action
2,2,3-Trimethylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids interact with their targets to exert their biological activities
Biochemical Pathways
Pyrrolidine alkaloids, in general, are known to affect various biochemical pathways due to their wide range of biological activities
Result of Action
Pyrrolidine alkaloids, in general, have been shown to exert several important biological activities
Biochemical Analysis
Biochemical Properties
2,2,3-Trimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in catalytic processes and organic synthesis. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, facilitating the formation of desired products. The nature of these interactions often involves the formation of transient complexes, which can enhance the efficiency of biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, this compound can have toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the levels of specific metabolites within cells, affecting overall metabolic flux . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds can yield pyrrolidine derivatives . Another method involves the use of diols and primary amines catalyzed by iridium complexes .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, typically involves the reaction of 1,4-butanediol and ammonia in the presence of cobalt and nickel oxide catalysts at elevated temperatures and pressures . This process is carried out in a continuous reactor system, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2,2,3-Trimethylpyrrolidine has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with no methyl substitutions.
2,2,5-Trimethylpyrrolidine: Another methyl-substituted pyrrolidine with different positional isomers.
Pyrrolizidine: Contains a fused ring system, differing significantly in structure and properties.
Uniqueness: 2,2,3-Trimethylpyrrolidine is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its distinct properties and applications .
Properties
IUPAC Name |
2,2,3-trimethylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCPRULXFKTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615189 | |
Record name | 2,2,3-Trimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-52-5 | |
Record name | 2,2,3-Trimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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